molecular formula C21H19ClN2O3 B3511501 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B3511501
M. Wt: 382.8 g/mol
InChI Key: BFPCROGKTSMWJO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a morpholinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl group is chlorinated using reagents such as chlorine gas or N-chlorosuccinimide.

    Attachment of the morpholinylphenyl group: This can be done through a nucleophilic substitution reaction, where a morpholine derivative reacts with a phenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-furylacrylic acid: Shares the chlorophenyl and furan moieties but differs in the presence of an acrylic acid group.

    2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a furan ring and a chlorophenyl group but differs in the presence of a boronic ester group.

    (5-morpholin-4-yl-2-styryl-oxazol-4-yl)-triphenyl-phosphonium iodide: Contains a morpholinyl group but differs in the presence of an oxazole ring and a phosphonium group.

Uniqueness

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-16-7-5-15(6-8-16)19-9-10-20(27-19)21(25)23-17-3-1-2-4-18(17)24-11-13-26-14-12-24/h1-10H,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPCROGKTSMWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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